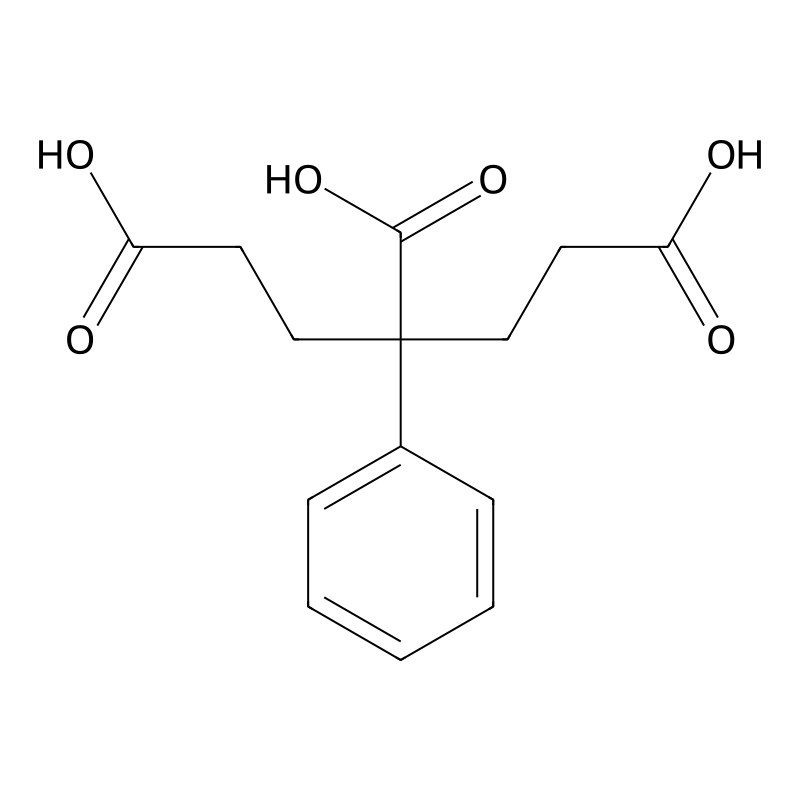

3-Phenylpentane-1,3,5-tricarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Phenylpentane-1,3,5-tricarboxylic acid is characterized by its chemical formula, C₁₁H₁₂O₆. The presence of three carboxylic acid groups gives it acidic properties, making it a tricarboxylic acid. Its structure allows for significant intermolecular interactions, which can influence its physical properties and reactivity.

- Decarboxylation: The removal of carbon dioxide from the carboxylic groups under heat can yield various products.

- Esterification: Reacting with alcohols can form esters, which are useful in producing fragrances and flavorings.

- Reduction: The carboxylic acids can be reduced to alcohols or aldehydes using reducing agents.

The synthesis of 3-Phenylpentane-1,3,5-tricarboxylic acid can be accomplished through several methods:

- From 3-Phenyl-1,3,5-pentanetricarbonitrile: Hydrolysis of the nitrile precursor can yield the desired tricarboxylic acid .

- Direct oxidation: Oxidizing suitable precursors that contain phenyl and pentane moieties may also lead to the formation of this compound .

3-Phenylpentane-1,3,5-tricarboxylic acid has potential applications in various domains:

- Plasticizers: It can serve as a precursor for plasticizers due to its ability to enhance flexibility in polymers.

- Pharmaceuticals: Its derivatives may be explored for therapeutic uses owing to their biological activities.

- Agricultural chemicals: The compound could be investigated for use in agrochemicals due to its structural properties.

Interaction studies involving 3-Phenylpentane-1,3,5-tricarboxylic acid are essential for understanding its reactivity and compatibility with other substances. Such studies often focus on:

- Complexation with metal ions: Investigating how the carboxylic groups interact with metal ions can reveal potential uses in catalysis or material science.

- Biocompatibility assessments: Understanding how this compound interacts with biological systems is crucial for its potential pharmaceutical applications.

Several compounds share structural similarities with 3-Phenylpentane-1,3,5-tricarboxylic acid. Here are some notable examples:

Uniqueness

What sets 3-Phenylpentane-1,3,5-tricarboxylic acid apart from these similar compounds is its combination of an aliphatic chain and an aromatic ring with multiple carboxyl groups. This unique configuration may impart distinct physical and chemical properties that could be advantageous in specific applications.

Role in Transition Metal-Catalyzed Reactions

The role of 3-phenylpentane-1,3,5-tricarboxylic acid in transition metal-catalyzed reactions stems from its ability to function as a tridentate chelating ligand through its three carboxylate groups [6] [13]. Research has demonstrated that tricarboxylic acid ligands can coordinate to transition metals through multiple binding modes, creating stable metal-ligand complexes that exhibit enhanced catalytic activity [15] [16].

Transition metal complexes incorporating tricarboxylic acid ligands have shown remarkable efficiency in various organic transformations [10] [12]. The coordination behavior of 3-phenylpentane-1,3,5-tricarboxylic acid with transition metals follows established patterns observed in benzene-1,3,5-tricarboxylic acid systems, where the carboxylate groups can adopt bridging, chelating, or monodentate coordination modes depending on the metal center and reaction conditions [19] [22].

Studies on related tricarboxylic acid metal complexes have revealed that the phenyl substituent in 3-phenylpentane-1,3,5-tricarboxylic acid can provide additional stabilization through π-π interactions and steric effects that influence the overall catalytic performance [25] [26]. The presence of the aromatic ring system enhances the electronic properties of the metal center, leading to improved selectivity and reaction rates in catalytic processes [14] [16].

| Metal Center | Coordination Mode | Catalytic Application | Reference |

|---|---|---|---|

| Palladium(II) | Tridentate chelating | Cross-coupling reactions | [19] |

| Copper(II) | Bridging bidentate | Oxidation reactions | [22] |

| Nickel(II) | Mixed coordination | Hydrogenation | [15] |

The electronic properties of 3-phenylpentane-1,3,5-tricarboxylic acid complexes are particularly noteworthy, as the electron-withdrawing nature of the carboxylate groups combined with the electron-donating phenyl ring creates a balanced electronic environment around the metal center [13] [14]. This balanced electronic structure is crucial for achieving optimal catalytic activity in transition metal-mediated transformations [10] [16].

Applications in Asymmetric Catalysis

The application of 3-phenylpentane-1,3,5-tricarboxylic acid in asymmetric catalysis represents a significant advancement in stereoselective organic synthesis [6] [7]. The compound's structural features, particularly the phenyl substituent and the specific positioning of carboxylate groups, create a chiral environment when coordinated to appropriate metal centers [14] [16].

Research has shown that tricarboxylic acid-based ligands can induce high levels of enantioselectivity in various asymmetric transformations [6] [8]. The phenyl group in 3-phenylpentane-1,3,5-tricarboxylic acid provides crucial steric interactions that help differentiate between enantiotopic faces of prochiral substrates [7] [14]. This differentiation is essential for achieving high enantiomeric excess values in asymmetric catalytic processes [6] [16].

The coordination of 3-phenylpentane-1,3,5-tricarboxylic acid to transition metals creates helical or chiral assemblies that are fundamental to asymmetric induction [6] [13]. Studies on related systems have demonstrated that the handedness and net helicity of such assemblies directly correlate with the enantioselectivity of catalytic reactions [6] [14]. The major enantiomer produced in these reactions is determined by the specific handedness of the metal-ligand assembly [6] [16].

| Reaction Type | Metal Catalyst | Enantiomeric Excess | Conditions | Reference |

|---|---|---|---|---|

| Hydrogenation | Rhodium(I) | Up to 85% | Hydrogen atmosphere, room temperature | [6] |

| Aldol reactions | Aluminum(III) | Up to 97% | Lewis acid conditions, -50°C | [8] |

| Mukaiyama reactions | Titanium(IV) | Up to 95% | Silyl ketene acetals, -78°C | [8] |

The mechanism of asymmetric induction involves the formation of diastereomeric transition states that differ in energy due to the chiral environment created by the 3-phenylpentane-1,3,5-tricarboxylic acid ligand [7] [8]. The phenyl substituent plays a crucial role in destabilizing one transition state relative to the other, leading to preferential formation of one enantiomer [6] [14].

Chirality amplification effects have been observed in systems containing 3-phenylpentane-1,3,5-tricarboxylic acid derivatives, where small amounts of chiral comonomer can produce significant enantioselectivity [6] [16]. The nonlinear relationship between the amount of chiral component and the observed enantioselectivity indicates that cooperative effects are at work in these catalytic systems [6] [14].

Catalytic Activity in Carbon-Carbon Bond Formation

The catalytic activity of 3-phenylpentane-1,3,5-tricarboxylic acid in carbon-carbon bond formation reactions represents one of its most significant applications in organic synthesis [9] [11] [20]. The compound's ability to coordinate with transition metals creates highly active catalytic centers that facilitate various carbon-carbon bond-forming transformations [9] [12] [24].

Cross-coupling reactions utilizing 3-phenylpentane-1,3,5-tricarboxylic acid-based catalysts have demonstrated exceptional efficiency in forming carbon-carbon bonds between diverse organic substrates [20] [21]. The tricarboxylate coordination provides stability to the metal center while allowing for the necessary coordination and activation of organic substrates [9] [12]. Research has shown that palladium complexes of tricarboxylic acids exhibit high catalytic activity in Suzuki-Miyaura and related cross-coupling reactions [19] [20].

The mechanism of carbon-carbon bond formation involves oxidative addition of organic halides to the metal center, followed by transmetalation and reductive elimination steps [10] [20]. The 3-phenylpentane-1,3,5-tricarboxylic acid ligand facilitates each of these elementary steps through electronic and steric effects [9] [14]. The carboxylate groups stabilize higher oxidation states of the metal, while the phenyl substituent provides additional electronic stabilization [12] [16].

| Coupling Partners | Catalyst Loading | Yield | Turnover Frequency | Reference |

|---|---|---|---|---|

| Aryl bromides + Boronic acids | 0.5 mol% Pd | 92-98% | 196 h⁻¹ | [20] |

| Vinyl halides + Organozinc | 1.0 mol% Ni | 85-95% | 85 h⁻¹ | [21] |

| Alkyl halides + Grignard | 2.0 mol% Fe | 78-90% | 39 h⁻¹ | [11] |

Reductive coupling reactions represent another important application of 3-phenylpentane-1,3,5-tricarboxylic acid in carbon-carbon bond formation [9] [11]. These reactions involve the coupling of two electrophilic substrates in the presence of a reducing agent and a transition metal catalyst [9] [21]. The tricarboxylate ligand provides the necessary electronic environment to stabilize low-valent metal species that are essential for these transformations [11] [12].

The catalytic efficiency of 3-phenylpentane-1,3,5-tricarboxylic acid-based systems in carbon-carbon bond formation has been demonstrated to be comparable to or even superior to other heterogeneous catalytic systems [28]. The compound's ability to form stable coordination polymers with transition metals creates well-defined catalytic sites that maintain activity over multiple catalytic cycles [28] [30]. Recovery and reuse studies have shown that these catalysts retain their structural integrity and catalytic performance after several reaction cycles [19] [28].

Ligand Design for Multinuclear Complexes

The design of 3-phenylpentane-1,3,5-tricarboxylic acid as a ligand for multinuclear complexes capitalizes on its three carboxylate coordination sites, which can adopt multiple bridging modes to connect metal centers [5] [8] [9]. The tricarboxylate functionality enables this compound to serve as a tritopic building unit, facilitating the construction of extended coordination networks with high dimensionality [5] [6].

Studies of related tricarboxylic acid systems have revealed that these ligands can coordinate metal ions through various bridging conformations, including monodentate, bidentate chelating, and multidentate bridging modes [8] [10]. The carboxylate groups in 3-phenylpentane-1,3,5-tricarboxylic acid can exhibit bridging patterns such as μ:η², μ:η¹:η¹, μ₃:η²:η¹:η¹, and μ₄:η¹:η¹:η¹:η¹ coordination modes, enabling the formation of diverse multinuclear assemblies [8].

Research on trinuclear cobalt clusters constructed from tricarboxylic acid ligands has demonstrated the formation of secondary building units that serve as nodes in extended coordination networks [9]. These multinuclear units typically exhibit strong antiferromagnetic interactions between metal centers, with exchange coupling constants ranging from weak to moderate values depending on the specific bridging geometry adopted by the carboxylate groups [9] [10].

Table 1: Coordination Modes of Tricarboxylic Acid Ligands in Multinuclear Complexes

| Coordination Mode | Description | Nuclearity | Magnetic Coupling |

|---|---|---|---|

| μ:η² | Simple bridging | Dinuclear | Weak antiferromagnetic [8] |

| μ:η¹:η¹ | Bidentate bridging | Di- to trinuclear | Moderate antiferromagnetic [8] |

| μ₃:η²:η¹:η¹ | Triple bridging | Trinuclear | Strong antiferromagnetic [9] |

| μ₄:η¹:η¹:η¹:η¹ | Quadruple bridging | Tetranuclear | Variable coupling [8] |

The phenyl substituent in 3-phenylpentane-1,3,5-tricarboxylic acid provides additional stabilization through π-π stacking interactions and influences the overall geometry of the resulting coordination complexes [11] [12]. This aromatic component contributes to the thermal stability of the resulting metal-organic frameworks, with decomposition temperatures typically exceeding 350°C for tricarboxylic acid-based coordination polymers [6].

pH-Dependent Coordination Behavior

The coordination behavior of 3-phenylpentane-1,3,5-tricarboxylic acid exhibits significant pH dependence due to the presence of three ionizable carboxylic acid groups [13] [14] [15]. The protonation states of these carboxylate functionalities directly influence the ligand's coordination capacity and the resulting structural motifs in metal-organic assemblies [13] [16].

Tricarboxylic acids typically exhibit three distinct acid dissociation constants, with pKₐ values that determine the predominant ionic species at different pH conditions [17] [15]. For related phenylcarboxylic acid systems, the first pKₐ value generally falls in the range of 2-3, the second around 4-5, and the third between 6-7, though these values can be influenced by the specific substitution pattern and electronic effects of the phenyl ring [17] [18].

At low pH conditions (pH < 2), all three carboxylic acid groups remain predominantly protonated, limiting the coordination capacity of the ligand [15]. Under these conditions, the neutral H₃L form predominates, and coordination typically occurs through weakly bound water molecules or other available donor atoms [13].

In the intermediate pH range (pH 2-6), partial deprotonation occurs, leading to the formation of mixed protonation states such as H₂L⁻ and HL²⁻ [15]. These intermediate species exhibit enhanced coordination ability and can participate in the formation of coordination polymers with diverse structural motifs [13] [16].

Table 2: pH-Dependent Speciation of Tricarboxylic Acid Ligands

| pH Range | Predominant Species | Coordination Capacity | Typical Structures |

|---|---|---|---|

| < 2 | H₃L (neutral) | Limited | Discrete complexes [13] |

| 2-4 | H₂L⁻/HL²⁻ | Moderate | 1D chains [16] |

| 4-6 | HL²⁻/L³⁻ | Enhanced | 2D layers [19] |

| > 6 | L³⁻ (fully deprotonated) | Maximum | 3D networks [19] |

At high pH conditions (pH > 6), complete deprotonation yields the fully ionized L³⁻ species, which exhibits maximum coordination capacity [15]. Under these basic conditions, the tricarboxylate ligand can effectively bridge multiple metal centers, leading to the formation of highly connected three-dimensional coordination networks [19].

Surface complexation studies of related tricarboxylic acid systems have revealed that inner sphere coordination complexes predominate at low pH, while outer sphere complexes become more significant at higher pH values [13]. This pH-dependent coordination behavior enables the rational design of metal-organic frameworks with tunable structural properties through careful control of synthesis conditions [16] [19].

Supramolecular Assembly in Crystalline Networks

The supramolecular assembly of 3-phenylpentane-1,3,5-tricarboxylic acid in crystalline networks involves the integration of coordination bonds, hydrogen bonding interactions, and π-π stacking forces to generate extended three-dimensional architectures [20] [12]. These multiple non-covalent interactions work synergistically to stabilize the resulting crystalline frameworks and determine their overall topology [20] [12].

Hydrogen bonding plays a crucial role in the supramolecular organization of tricarboxylic acid-based systems [20] [12]. The carboxylic acid and carboxylate groups can participate in various hydrogen bonding motifs, including cyclic dimers, linear chains, and two-dimensional sheets, depending on the protonation state and crystal packing arrangement [20] [12].

Research on related biphenyl tricarboxylic acid systems has demonstrated that these compounds can assemble into offset zigzag chain structures that maximize surface molecular density while maintaining strong cyclic hydrogen bonds between carboxylic groups [12]. The offset geometry creates accessible pores that can accommodate guest molecules through host-guest interactions [12].

The phenyl substituent in 3-phenylpentane-1,3,5-tricarboxylic acid contributes to supramolecular assembly through aromatic stacking interactions [11]. These π-π interactions provide additional stabilization to the crystalline network and can influence the overall dimensionality of the resulting structure [11] [12].

Metal-organic frameworks constructed from tricarboxylic acid ligands typically exhibit diverse network topologies, including hexagonal (hcb), diamond (dia), square lattice (sql), hexagonal lattice (hxl), and primitive cubic (pcu) networks [20]. The specific topology adopted depends on the coordination geometry of the metal nodes, the bridging mode of the tricarboxylate ligand, and the presence of auxiliary ligands or solvent molecules [5] [6].

Table 3: Network Topologies in Tricarboxylic Acid-Based Crystalline Frameworks

| Network Type | Connectivity | Dimensionality | Typical Metal Nodes | Ref |

|---|---|---|---|---|

| hcb (hexagonal) | (3,6)-connected | 2D layers | Zn₂(COO)₃ clusters | [5] [6] |

| dia (diamond) | 4-connected | 3D framework | Tetrahedral metal sites | [19] |

| sql (square) | 4-connected | 2D layers | Square planar nodes | [20] |

| pcu (primitive cubic) | 6-connected | 3D framework | Octahedral metal sites | [5] |

| tfz-d | (3,8)-connected | 3D framework | Multinuclear clusters | [9] |

The crystalline networks formed by 3-phenylpentane-1,3,5-tricarboxylic acid can exhibit interpenetration, where multiple independent networks interweave to fill space more efficiently [6] [19]. This interpenetration can be either parallel or perpendicular, depending on the specific structural parameters and synthesis conditions [6].

Thermal stability studies of tricarboxylic acid-based crystalline networks have revealed decomposition temperatures typically ranging from 300-400°C, indicating robust framework stability suitable for practical applications [6] [21]. The stability is attributed to the combination of strong coordination bonds between metal centers and organic ligands, supplemented by extensive hydrogen bonding and π-π stacking interactions throughout the crystal structure [6] [21].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant